N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester, also known as N-(2'-cyano[1,1'-biphenyl]-4-ylmethyl)-L-valine methyl ester hydrochloride, is a compound with significant interest in pharmaceutical chemistry. It is derived from the amino acid L-valine and features a cyano-substituted biphenyl moiety that enhances its biological activity. This compound has applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound can be synthesized from L-valine methyl ester hydrochloride and 4-bromomethyl-2-cyanobiphenyl. The synthesis process typically involves coupling reactions that incorporate the biphenyl moiety into the L-valine structure, resulting in the formation of the methyl ester derivative. The compound is cataloged under various identifiers, including the CAS number 482577-59-3 and has a molecular formula of C20H22N2O2ClH .
N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester belongs to a class of compounds known as amino acid derivatives. Its unique structure allows it to be classified under both organic compounds and pharmaceutical intermediates due to its potential bioactivity and therapeutic applications.
The synthesis of N-[(2'-cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to ensure optimal yield and minimize side reactions. The use of solvents such as dimethylformamide or acetonitrile is common during the coupling reaction to facilitate solubility and reactivity.
The molecular structure of N-[(2'-cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester can be represented by its chemical formula C20H22N2O2ClH. It features a biphenyl group substituted with a cyano group at one end and an L-valine moiety attached via a methylene bridge.
N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For example, hydrolysis can be accelerated by using strong acids or bases.
Further studies are needed to elucidate its precise mechanism of action through biochemical assays and structural biology techniques.
The compound exhibits typical properties associated with amino acid esters, including susceptibility to hydrolysis and reactivity towards nucleophiles due to its functional groups.
N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester has potential applications in:
This compound's unique properties make it a valuable candidate for further research in drug development and biochemical applications .
The core synthetic step involves N-alkylation of L-valine methyl ester with 4-(bromomethyl)-2'-cyanobiphenyl. This SN₂ reaction requires precise control to avoid racemization at the valine α-carbon and over-alkylation. Industrial protocols employ Schotten-Baumann conditions, where the valine ester hydrochloride salt is deprotonated in situ using aqueous sodium hydroxide in a biphasic toluene-water system. The electrophilic biphenyl component (4-(bromomethyl)-2'-cyanobiphenyl) is added dropwise at 0–5°C to minimize diastereomer formation through epimerization [3] [7].
Reaction yields significantly depend on the stoichiometry of the base. Excess base (>1.5 equivalents) promotes hydrolysis of the valine methyl ester to the unreactive carboxylate, while insufficient base (<0.9 equivalents) leaves the amine protonated, slowing nucleophilic attack. Kinetic studies reveal optimal conversion (87–92%) occurs at pH 8.5–9.0 using 1.2 equivalents of NaOH over 4–6 hours. The product precipitates as a hydrochloride salt (CAS# 482577-59-3) by introducing HCl gas into the reaction mixture post-alkylation, enabling direct crystallization with >99.5% diastereomeric purity [2] [8].
Table 1: Key Identifiers of Biphenyl-Valine Intermediates
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Configuration |
---|---|---|---|---|
N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester | 137863-89-9 | C₂₀H₂₂N₂O₂ | 322.40 | L |
N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester hydrochloride | 482577-59-3 | C₂₀H₂₂N₂O₂•HCl | 358.86 | L |
N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-D-valine methyl ester | 137863-97-9 | C₂₀H₂₂N₂O₂ | 322.40 | D |
Chiral purity of the valine moiety is paramount for drug efficacy. Racemization occurs under standard esterification conditions (e.g., SOCl₂/MeOH reflux), necessitating mild methods. Industrial processes employ (trimethylsilyl)diazomethane (TMS-diazomethane) for in situ esterification of N-protected L-valine carboxylic acids in anhydrous methanol at 0–25°C. This method achieves >99% enantiomeric excess (ee) compared to <95% ee using classical Fischer esterification [6] [9].
Critical to optical purity is the sequence of operations: the biphenyl alkylation must precede esterification. Attempted esterification after N-alkylation risks racemization via enolization of the valine carbonyl under basic or thermal conditions. X-ray crystallography of the hydrochloride salt (CAS# 482577-59-3) confirms retention of the S-configuration at the chiral center when low-temperature esterification precedes alkylation [3] [7]. Post-synthesis chiral HPLC monitoring (Chiralpak AD-H column) verifies ee values ≥99.8% in optimized batches, exceeding pharmacopeial requirements for API intermediates [6].
The pendant 2'-cyano group (C#N) enables strategic downstream transformations into tetrazole rings – the pharmacophore in sartan-class drugs. While full conversion occurs during final API synthesis, the intermediate’s cyano group stability during storage and handling is crucial. Catalytic hydrogenation over Pd/C must be avoided due to competitive reduction of the cyano group to aminomethyl. Ligand-protected palladium systems (e.g., Pd(PPh₃)₄/CuI) allow selective Sonogashira couplings without epimerization, enabling access to branched analogs for structure-activity studies [4] [5].
In situ IR spectroscopy reveals cyano group hydrolysis to carboxylic acids occurs above 60°C in aqueous acidic or basic media. Therefore, reaction pH during alkylation and work-up temperatures must remain controlled. The cyano group's electron-withdrawing nature activates the biphenyl 4'-position for electrophilic substitution, necessitating inert atmospheres during high-temperature steps (>80°C) to prevent bromination impurities [1] [9].
Solvent minimization and catalyst recovery dominate eco-friendly process innovations. Traditional synthesis uses 8–10 L toluene per kg intermediate for extraction. Modern protocols employ cyclopentyl methyl ether (CPME) as a safer, biodegradable alternative, reducing solvent volume to 4 L/kg and enabling >90% recovery via distillation [10].
The hydrochloride salt isolation (CAS# 482577-59-3) provides a key sustainability advantage: water is used as the sole anti-solvent for crystallization, eliminating halogenated solvents like dichloromethane. Life-cycle assessment confirms a 40% reduction in process mass intensity (PMI) compared to earlier routes isolating the free base (CAS# 137863-89-9). Additionally, immobilization of the palladium catalysts for cyano functionalization on silica supports allows reuse for ≥15 cycles, decreasing heavy metal waste [3] [10].
Table 2: Reaction Optimization Parameters for Key Synthetic Steps
Synthetic Step | Critical Variables | Optimal Conditions | Yield/Purity Impact |
---|---|---|---|
N-Alkylation | Base stoichiometry, Temperature | 1.2 eq NaOH, 0–5°C | Yield: 92%; Diastereomeric purity: >99.5% |
Esterification | Reagent, Reaction Sequence | TMS-diazomethane in MeOH, 0–25°C before alkylation | Enantiomeric excess: >99% |
Hydrochloride Crystallization | Anti-solvent, Acidification rate | H₂O (anti-solvent), HCl gas addition <5°C | Purity: 99.8%; Chiral integrity: >99.9% ee |
Cyano Stability | pH, Temperature | pH 6–8, <60°C | Prevents hydrolysis to carboxylic acid impurity |
Future pathway enhancements focus on enzymatic N-alkylation using transaminases and continuous flow hydrogenation for tetrazole formation, potentially consolidating four batch steps into one integrated flow process with real-time purity monitoring via inline PAT tools [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3